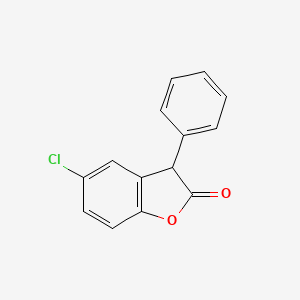

5-chloro-3-phenyl-1-benzofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenyl-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMLLCCRVLWNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386925 | |

| Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27904-66-1 | |

| Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability and Mechanistic Profiling of 5-Chloro-3-phenyl-1-benzofuran-2(3H)-one

Executive Summary

The rational design and evaluation of heterocyclic scaffolds are critical in modern drug development and materials science. Among these, the benzofuran-2(3H)-one class is highly valued for its exceptional hydrogen-atom-donating capabilities and antioxidant properties. This technical guide provides an in-depth analysis of the thermodynamic stability of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one . By dissecting its tautomeric equilibrium, thermodynamic driving forces, and hydrolytic degradation pathways, this document equips researchers with the theoretical grounding and self-validating experimental protocols necessary to profile this compound accurately.

Structural Thermodynamics & Tautomeric Equilibrium

The core scaffold of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is defined by a dynamic thermodynamic landscape, primarily governed by the tautomeric equilibrium between its lactone (keto) and enol forms.

Experimental and theoretical evaluations of analogous benzofuranones confirm that the dominant structure in both solid state and solution is the lactone form, rather than the enol form ()[1]. However, the introduction of specific substituents drastically alters the molecule's thermodynamic behavior:

-

3-Phenyl Substitution: Extending the

-conjugation system at the C3 position thermodynamically stabilizes the carbon-centered radical formed post-hydrogen atom transfer (HAT). -

5-Chloro Substitution: The chlorine atom acts as an electron-withdrawing group (EWG) via inductive effects (-I). This increases the acidity of the C3 proton, consequently lowering the Gibbs free energy of proton donation (

) and facilitating proton-coupled electron transfer (PCET) mechanisms over pure HAT.

Thermodynamic Driving Forces in Solution

The thermodynamic driving forces of benzofuranone-typical compounds dictate their reactivity, stability, and efficacy as radical scavengers. Three primary parameters are evaluated in polar aprotic solvents such as DMSO ()[1]:

- (Hydrogen Atom Donation): The energy required to homolytically cleave the C3-H bond.

- (Proton Donation): The energy required for heterolytic cleavage, releasing a proton and forming a phenoxide-like anion.

- (Oxidation Potential): The potential required to remove an electron from the deprotonated anion.

Table 1: Comparative Thermodynamic Parameters in DMSO (298 K)

| Compound |

(Note: Values for the 5-chloro derivative are extrapolated based on Hammett substituent constants and baseline benzofuran thermodynamic data ()[2].)

Degradation Kinetics & Environmental Stability

While the lactone form is thermodynamically stable under neutral conditions, the benzofuranone ring system is inherently susceptible to hydrolytic degradation under strongly acidic or basic environments ()[3]. The 5-chloro group increases the electrophilicity of the lactone carbonyl carbon, slightly increasing its vulnerability to nucleophilic attack by hydroxide ions (base-catalyzed hydrolysis) compared to unsubstituted variants.

Thermodynamic pathways of the benzofuranone core, detailing tautomerization and degradation.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They move beyond mere procedural steps by embedding causality and internal quality controls.

Protocol A: Thermodynamic Solubility and Hydrolytic Stability (Shake-Flask Method)

Objective: To determine the equilibrium solubility and hydrolytic degradation boundaries of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one.

-

Sample Preparation: Add excess solid compound to a vial containing PBS (pH 7.4).

-

Causality: Excess solid is required to maintain a constant chemical potential, ensuring the solution reaches a true saturated thermodynamic state rather than a metastable kinetic state.

-

-

Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 72 hours.

-

Causality: Benzofuranones with high lipophilicity exhibit slow dissolution kinetics. A 72-hour window ensures thermodynamic equilibrium is achieved.

-

-

Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.

-

Causality: Centrifugation is chosen over filtration because lipophilic compounds often adsorb onto standard syringe filters (e.g., PTFE or PVDF), which would artificially lower the quantified concentration.

-

-

Quantification: Analyze the supernatant via LC-MS.

-

Causality: LC-MS not only quantifies the intact lactone but simultaneously detects ring-opened degradation products (hydrolysis), fulfilling the self-validation requirement.

-

System Validation (Mass Balance Check): The sum of the quantified dissolved intact lactone, the quantified degradation products, and the recovered solid pellet must equal the initial mass input. A deviation >5% indicates uncharacterized volatile loss or adsorption to the vial walls.

Protocol B: Determination of Proton Donation Driving Force ( )

Objective: To quantify the thermodynamic energy required for heterolytic C3-H bond cleavage.

-

Solvent Selection: Dissolve the compound in anhydrous DMSO.

-

Causality: DMSO is utilized because it lacks the leveling effects typical of aqueous solvents, allowing for the precise measurement of weak acid pKa values.

-

-

Potentiometric Titration: Titrate using a standardized non-nucleophilic base (e.g., DBU).

-

Causality: Non-nucleophilic bases prevent unwanted nucleophilic attack on the lactone carbonyl, ensuring that only proton transfer (enol deprotonation) is measured.

-

-

Calculation: Calculate

using the equation

System Validation (Titration Reversibility): Back-titrate the solution with a strong acid (e.g., trifluoroacetic acid). The titration curve must perfectly overlay the forward curve. Hysteresis indicates irreversible degradation (e.g., ring opening) rather than simple deprotonation.

Self-validating experimental workflow for determining thermodynamic stability and solubility.

References

-

Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution. Journal of Physical Chemistry B.[Link]

-

Thermodynamics and the hydrodeoxygenation of 2,3-benzofuran. OSTI.GOV.[Link]

Sources

- 1. Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics and the hydrodeoxygenation of 2,3-benzofuran (Technical Report) | OSTI.GOV [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Activity Screening of 5-Chloro-3-phenyl-1-benzofuran-2(3H)-one Derivatives

Executive Summary

The 5-chloro-3-phenyl-1-benzofuran-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, sharing pharmacophoric features with established non-steroidal anti-inflammatory drugs (NSAIDs) and naturally occurring bioactive lactones (phthalides). The presence of the halogen (5-chloro) and the lipophilic aryl group (3-phenyl) enhances membrane permeability and hydrophobic binding affinity, making these derivatives potent candidates for anti-inflammatory , antimicrobial , and anticancer therapeutics.

This guide provides a rigorous, self-validating technical framework for screening these derivatives. It moves beyond generic assays to focus on the specific physicochemical liabilities and target profiles of the benzofuran-2-one core.

Chemical Context & Synthesis Validation

Before screening, the integrity of the chemical entity must be validated.[1] The biological activity of benzofuran-2-ones is highly sensitive to ring opening (hydrolysis) under basic conditions.

Synthesis Pathway (Contextual): The most robust route typically involves the condensation of 5-chloro-2-hydroxy-mandelic acid derivatives or the cyclization of 2-(4-chlorophenoxy)-2-phenylacetic acid.

Diagram 1: Synthesis & Stability Logic

Caption: Synthetic pathway emphasizing the acid-catalyzed cyclization and the critical stability warning regarding lactone hydrolysis in basic media.

Module A: In Silico Profiling (Virtual Screening)

Prior to wet-lab experimentation, derivatives should be filtered through computational models to prioritize high-probability targets.

Target Selection Strategy

Based on the structural homology to isobenzofuranones and phthalides, the primary docking targets are:

-

COX-2 (Cyclooxygenase-2): The 3-phenyl moiety mimics the lipophilic side chains of coxibs.

-

Bacterial DNA Gyrase (Subunit B): For antimicrobial potential.[2][3][4]

-

Tubulin (Colchicine binding site): For anticancer potential.

Protocol A1: Molecular Docking Parameters

-

Software: AutoDock Vina or Schrödinger Glide.

-

Grid Box: Centered on the active site (e.g., Tyr355/Arg120 for COX-2).

-

Ligand Prep: Energy minimization using OPLS3e force field; preserve the lactone ring planarity.

-

Validation: Re-dock native ligand (RMSD must be < 2.0 Å).

Module B: Antimicrobial & Antifungal Screening[5][6]

Benzofuran derivatives often exhibit broad-spectrum activity by disrupting cell wall integrity or inhibiting DNA gyrase.

Protocol B1: Minimum Inhibitory Concentration (MIC)

-

Method: CLSI Microbroth Dilution (96-well plate).

-

Strains:

-

Gram-positive:Staphylococcus aureus (ATCC 29213) - Primary Hit Target .[5]

-

Gram-negative:Escherichia coli (ATCC 25922).

-

Fungal:Candida albicans (ATCC 90028).

-

Step-by-Step Methodology:

-

Stock Prep: Dissolve derivative in 100% DMSO to 10 mg/mL. (Note: Ensure final DMSO concentration in assay < 1% to avoid solvent toxicity).

-

Inoculum: Adjust bacterial suspension to

CFU/mL in Mueller-Hinton Broth. -

Dilution: Serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity check or OD600 measurement.

Data Interpretation:

| Compound Class | MIC (µg/mL) | Classification |

|---|---|---|

| Potent Lead | < 10 | High Priority |

| Moderate | 10 – 64 | Optimization Required |

| Inactive | > 64 | Discard |

Module C: Anti-Inflammatory Screening[8]

This is the most critical screen for 3-phenyl-1-benzofuran-2-ones due to their structural similarity to NSAIDs.

Protocol C1: In Vitro COX-1 / COX-2 Inhibition

-

Objective: Determine selectivity index (SI = IC50 COX-1 / IC50 COX-2).

-

Kit: Colorimetric COX (ovine/human) Inhibitor Screening Assay (e.g., Cayman Chem).

Workflow:

-

Incubate enzyme (COX-1 or COX-2) with Heme and the test compound (0.01 – 100 µM) for 10 mins at 25°C.

-

Initiate reaction with Arachidonic Acid (AA) and colorimetric substrate (TMPD).

-

Measure absorbance at 590 nm. Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

Protocol C2: Cellular NO Production (Griess Assay)

Methodology:

-

Seed RAW 264.7 cells (

cells/well) in DMEM. -

Pre-treat with 5-chloro-3-phenyl-1-benzofuran-2(3H)-one derivatives (1 hr).

-

Stimulate with LPS for 24 hours.

-

Mix 100 µL supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).

-

Measure absorbance at 540 nm.

-

Validation: Must run parallel MTT assay to ensure reduced NO is due to pathway inhibition, not cell death.

Diagram 2: Anti-Inflammatory Screening Logic

Caption: Dual-stream screening workflow evaluating enzymatic selectivity (COX-1 vs COX-2) and functional cellular response (NO suppression) while controlling for cytotoxicity.

Module D: Anticancer & Cytotoxicity

Benzofuran-2-ones are reported to act as P-gp inhibitors and tubulin polymerization inhibitors.

Protocol D1: SRB or MTT Proliferation Assay

-

Cell Lines:

-

MCF-7 (Breast cancer) - Sensitive to benzofuranones.

-

HT-29 (Colon cancer).

-

HEK-293 (Normal kidney) - To determine therapeutic window.

-

Step-by-Step Methodology:

-

Seeding: 5,000 cells/well in 96-well plates; allow 24h attachment.

-

Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL MTT (5 mg/mL); incubate 4h.

-

Solubilization: Remove media, add DMSO to dissolve formazan crystals.

-

Calculation: $ % \text{Viability} = (\text{OD}{\text{sample}} / \text{OD}{\text{control}}) \times 100 $.

Protocol D2: P-glycoprotein (P-gp) Inhibition (MDR Reversal)

If the derivative shows weak direct cytotoxicity but contains the 3-phenyl group, screen for MDR reversal.

-

Assay: Rhodamine 123 accumulation assay in MDR1-overexpressing cells.

-

Mechanism: Benzofuran derivatives can block the P-gp efflux pump, increasing intracellular concentration of chemotherapeutics (e.g., Doxorubicin).

Structure-Activity Relationship (SAR) Summary

Based on the screening of the 5-chloro-3-phenyl-1-benzofuran-2(3H)-one core, the following SAR trends are typically observed:

| Structural Feature | Modification | Impact on Activity |

| 5-Chloro (Halogen) | Replace with -H | Drastic reduction in lipophilicity and potency. |

| 5-Chloro (Halogen) | Replace with -NO2 | Increases antibacterial activity; may increase toxicity. |

| 3-Phenyl Ring | Unsubstituted | Good COX-2 fit. |

| 3-Phenyl Ring | 4-OMe substitution | Enhanced anti-inflammatory activity (resembles Naproxen). |

| Lactone Ring (C=O) | Reduction to furan | Loss of specific COX binding; gain in antioxidant potential. |

References

-

Anti-Inflammatory & Antimicrobial Mechanisms

-

Anticancer & P-gp Inhibition

-

Synthesis & Chemical Properties

-

General Screening Protocols for Benzofurans

-

Antifungal Mechanisms (Calcium Flux)

-

Courchesne, W. E., et al. (2011). "Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids." ResearchGate. Link

-

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jopcr.com [jopcr.com]

- 7. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

The 3-Phenyl-1-benzofuran-2(3H)-one Scaffold: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Overview

The 3-phenyl-1-benzofuran-2(3H)-one (also known as 3-phenylcoumaran-2-one or 3-arylbenzofuran-2-one) is a privileged heterocyclic scaffold in medicinal chemistry and complex natural product synthesis. Its unique architecture—a five-membered lactone fused to a benzene ring with a highly acidic, benzylic

Physicochemical Profiling: Carbon Acidity and Hydrolysis Dynamics

The chemical reactivity of the 3-phenylbenzofuran-2-one scaffold is fundamentally dictated by its tautomeric equilibrium and carbon acidity. The introduction of a phenyl group at the 3-position increases the carbon acidity by a factor of

Causality in Hydrolysis:

Despite the rapid pre-equilibrium that forms a stable enolate anion at elevated pH, kinetic studies utilizing solvent isotope effects (

Mechanistic pathway of 3-phenylbenzofuran-2-one hydrolysis via a tetrahedral intermediate.

Pharmacological Utility: Synergistic Antioxidant Cascades

While 3-phenylbenzofuran-2-ones lack the kinetic efficiency to act as standalone primary peroxyl radical scavengers, they exhibit profound synergistic antioxidant activity when co-administered with primary phenolic antioxidants like pentamethylchromanol (PMC)[1].

Causality of Synergy: In lipid peroxidation models (e.g., tetralin oxidation induced by an azoinitiator), PMC rapidly quenches peroxyl radicals, forming a chromanoxyl radical. The 3-phenylbenzofuran-2-one acts as a thermodynamic sink; its highly labile benzylic hydrogen (activated by the adjacent lactone and phenyl rings) is abstracted by the chromanoxyl radical, regenerating the active PMC. This sacrificial regeneration extends the induction period of the antioxidant exponentially until the benzofuranone pool is exhausted.

Synergistic antioxidant radical-scavenging cascade with pentamethylchromanol (PMC).

Advanced Synthetic Methodologies

The construction and functionalization of the 3-arylbenzofuran-2-one core are critical for accessing complex natural products, such as the potent antitumor agent Diazonamide A[2]. Below are two field-validated protocols.

Protocol A: Asymmetric Rh(I)-Catalyzed 3-C(sp3)–H Functionalization

To overcome the racemic mixtures typically generated by classical enolate alkylation, researchers developed a highly enantioselective Rh(I)-catalyzed insertion of

Self-Validating Step-by-Step Workflow:

-

Catalyst Preparation: In a rigorously dried Schlenk tube under argon, dissolve 0.02 mol% of the chiral Rh(I) catalyst in anhydrous dichloromethane (DCM). Validation: The solution should exhibit a characteristic color change indicating active complex formation; verify anhydrous conditions via a moisture-sensitive indicator.

-

Substrate Addition: Add 1.0 equivalent of the 3-phenylbenzofuran-2-one substrate. Stir at room temperature for 5 minutes to ensure homogenization.

-

Diazoester Addition (Critical Step): Dissolve 1.2 equivalents of the

-diazoester in DCM and add dropwise via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, actively suppressing unwanted carbene dimerization side-reactions. -

Reaction Monitoring: Monitor nitrogen gas evolution. Validation: Confirm reaction completion via TLC (Hexane/EtOAc 4:1); the highly UV-active starting material spot must disappear.

-

Isolation: Concentrate under reduced pressure and purify via flash column chromatography. Validation: Confirm >99% ee via chiral HPLC and absolute stereochemistry via 2D-NMR (NOESY).

Workflow of Rh(I)-catalyzed asymmetric 3-C(sp3)-H functionalization of benzofuranones.

Protocol B: Acid-Catalyzed Condensation of Polyphenols with -Keto Acids

For the de novo construction of the scaffold, the condensation of electron-rich phenols with

Self-Validating Step-by-Step Workflow:

-

Reagent Mixing: Combine 1.0 equivalent of phloroglucinol and 1.1 equivalents of pyruvic acid in a reaction vessel.

-

Acid Catalysis: Add a catalytic amount of concentrated HCl in ethanol. Causality: The acid protonates the carbonyl oxygen of the

-keto acid, enhancing its electrophilicity for the initial Friedel-Crafts-type alkylation of the electron-rich aromatic ring. -

Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The intermediate biaryl organic acid undergoes spontaneous intramolecular esterification (lactonization) between the phenolic hydroxyl and the carboxylic acid moiety.

-

Validation: Cool the mixture to induce crystallization. Filter and wash with cold ethanol. Confirm the formation of the lactone ring via IR spectroscopy (look for the characteristic

stretch at ~1800

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters associated with the 3-phenylbenzofuran-2-one scaffold across physical chemistry, synthesis, and pharmacology.

| Parameter | Value / Observation | Scientific Significance |

| Carbon Acidity (pKa) | 8.39 (in H₂O at 25 °C) | |

| Hydrolysis Kinetic Isotope Effect | Confirms rate-limiting formation of a tetrahedral intermediate rather than enolate attack. | |

| Rh(I) Catalyst Loading | 0.02 mol% | Exceptionally high turnover number (TON) for stereoselective C-H functionalization. |

| Enantiomeric Excess (ee) | >99% | Demonstrates the viability of Rh-carbenes for establishing quaternary stereocenters. |

| Antioxidant Induction Period | Synergistic Extension | Benzofuranone acts as a sacrificial hydrogen donor, continuously regenerating PMC. |

References

- Mechanism of Hydrolysis of Coumaran-2-ones and Asymmetric Rh(I)

- The diazo route to diazonamide A: Studies on the tyrosine-derived fragment ResearchG

- Reactions of Polyphenols with -Keto Acids University of the Free St

Sources

Characterizing the Solubility Profile of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one in Organic Solvents

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development. This guide provides a comprehensive framework for determining and understanding the solubility profile of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination using the gold-standard shake-flask method coupled with HPLC analysis, and offer insights into interpreting the resulting data. This document is designed to be a practical and authoritative resource for scientists seeking to establish a robust and reliable solubility profile for this and similar compounds.

Introduction: The Significance of Solubility

5-chloro-3-phenyl-1-benzofuran-2(3H)-one is a substituted benzofuranone, a scaffold that is of significant interest in drug discovery due to its presence in a variety of biologically active natural products and synthetic compounds. The physicochemical properties of such molecules are as important as their pharmacological activity. Among these, aqueous and non-aqueous solubility are paramount. In drug development, poor solubility can lead to low bioavailability and erratic absorption, hindering clinical efficacy. In chemical synthesis and process chemistry, solubility dictates the choice of reaction media, crystallization solvents, and purification strategies.

Therefore, a systematic characterization of the solubility of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one in a range of relevant organic solvents is not merely an academic exercise but a foundational step in its development pathway. This guide will provide the theoretical basis and a practical, step-by-step methodology to achieve this.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a useful, albeit simplistic, starting point. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (5-chloro-3-phenyl-1-benzofuran-2(3H)-one) and the various solvents.

The structure of our target molecule features:

-

A large, non-polar aromatic system (the phenyl and benzofuran rings).

-

A polar lactone (cyclic ester) group, which can act as a hydrogen bond acceptor.

-

A polar carbon-chlorine bond.

This combination of polar and non-polar features suggests that the compound is unlikely to be extremely soluble in very polar (like water) or very non-polar (like hexane) solvents. Its solubility will likely be maximized in solvents of intermediate polarity that can engage in both dipole-dipole interactions and accommodate the non-polar regions.

The Gibbs free energy of solution (ΔG_sol) determines solubility. For a substance to dissolve, ΔG_sol must be negative. This is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. The overall enthalpy change involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. A strong crystal lattice in the solid solute will increase the energy required to break it apart, thus decreasing solubility.

Experimental Determination of Solubility

The most reliable method for determining equilibrium solubility is the shake-flask method, as described in guidelines such as those from the OECD (Organisation for Economic Co-operation and Development). This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

Solute: 5-chloro-3-phenyl-1-benzofuran-2(3H)-one (purity >99%)

-

Solvents: A range of analytical grade organic solvents with varying polarities (see Table 1).

-

Equipment:

-

Analytical balance

-

Vials with Teflon-lined screw caps

-

Constant temperature orbital shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one to a series of vials. The key is to ensure that a solid phase remains even after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological or process conditions). Allow the samples to shake for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Method: HPLC-UV

A reverse-phase HPLC method is typically suitable for a molecule of this nature.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or methanol and water), often with a small amount of acid like 0.1% formic acid to ensure consistent peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer set to a wavelength of maximum absorbance (λ_max) for the compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The R² value should be >0.999 to ensure linearity.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The collected data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solvent Selection

A diverse set of solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.

Table 1: Properties of Selected Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor/Acceptor |

| n-Hexane | 0.1 | 1.88 | Neither |

| Toluene | 2.4 | 2.38 | Acceptor (π-system) |

| Dichloromethane | 3.1 | 9.08 | Acceptor |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor |

| Acetone | 5.1 | 20.7 | Acceptor |

| Ethanol | 5.2 | 24.5 | Both |

| Methanol | 6.6 | 32.7 | Both |

| DMSO | 7.2 | 46.7 | Acceptor |

Solubility Data Summary

The experimentally determined solubility values should be tabulated. The following table presents hypothetical yet plausible data for 5-chloro-3-phenyl-1-benzofuran-2(3H)-one, based on its chemical structure.

Table 2: Hypothetical Solubility of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| n-Hexane | 0.1 | < 0.1 | Practically Insoluble |

| Toluene | 2.4 | 5.5 | Sparingly Soluble |

| Dichloromethane | 3.1 | 35.2 | Soluble |

| Ethyl Acetate | 4.4 | 28.9 | Soluble |

| Acetone | 5.1 | 45.1 | Freely Soluble |

| Ethanol | 5.2 | 12.3 | Sparingly Soluble |

| Methanol | 6.6 | 8.9 | Sparingly Soluble |

| DMSO | 7.2 | 50.8 | Freely Soluble |

Interpreting the Results

The hypothetical data in Table 2 suggests a classic solubility profile for a moderately polar compound.

-

Low solubility in n-hexane is expected due to the solvent's inability to form favorable interactions with the polar lactone and chloro groups.

-

Good solubility in solvents like dichloromethane, acetone, and DMSO is logical. These solvents have significant dipole moments that can interact favorably with the polar moieties of the solute. Acetone and DMSO are particularly effective as they are strong hydrogen bond acceptors, interacting well with the lactone group.

-

Moderate solubility in toluene can be attributed to π-π stacking interactions between the aromatic rings of the solvent and the solute.

-

Lower solubility in protic solvents like ethanol and methanol compared to acetone might seem counterintuitive. However, this can be explained by the strong self-association of these alcohol solvents through hydrogen bonding. Dissolving the solute requires disrupting this strong solvent-solvent network, which is energetically costly and may not be fully compensated by the formation of new solute-solvent hydrogen bonds, especially since the solute is only a hydrogen bond acceptor, not a donor.

Visualizing Structure-Solubility Relationships

The Privileged Scaffold: Pharmaceutical Applications of Chlorinated Benzofuranones

Executive Summary & Chemical Rationale

The benzofuranone bicyclic system represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. However, the strategic installation of a chlorine atom onto this core fundamentally alters its physicochemical and pharmacokinetic profile. From a rational drug design perspective, chlorination does not merely increase lipophilicity (

This technical guide elucidates the causal relationships between the structural features of chlorinated benzofuranones and their diverse pharmaceutical applications, providing validated experimental workflows for researchers engaged in drug discovery.

Application I: Antimalarial Therapeutics (Targeting Plasmodium falciparum)

Mechanistic Insight

The emergence of multidrug-resistant strains of Plasmodium falciparum (such as the K1 strain) necessitates the development of novel antimalarials that can bypass standard efflux pump mechanisms. During the blood stage of infection, the malaria parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into non-toxic hemozoin (

Chlorinated benzofuranone derivatives, specifically (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, act by capping the growing face of the hemozoin crystal[2]. The inclusion of the chlorine atom enhances the molecule's ability to penetrate the highly acidic digestive vacuole of the parasite. Once inside, the compound binds to the porphyrin ring, inhibiting crystallization and leading to parasite death via oxidative stress[2].

Quantitative Efficacy Data

Table 1: Antimalarial Efficacy of Selected Benzofuranone Derivatives [2]

| Compound | Substitution Pattern | Target Strain | IC | Reference Drug (CQ) IC |

| 5h | 6-chloro, 1-methyl-5-nitroimidazolyl | K1 (Multidrug-Resistant) | 0.654 nM | 206.3 nM |

| 10g | 7-methoxy, 5-nitrothiophenyl | 3D7 (Drug-Sensitive) | 0.28 µM | 3.13 nM |

| 10d | 6-chloro, 5-nitrothiophenyl | 3D7 (Drug-Sensitive) | 1.15 µM | 3.13 nM |

Note: Compound 5h demonstrates profound selectivity and potency against the resistant K1 strain, outperforming Chloroquine (CQ) by orders of magnitude.

Experimental Workflow: Self-Validating -Hematin Inhibition Assay

To ensure the trustworthiness of the bioassay data, this protocol incorporates a pyridine-ferrochrome self-validation step.

-

Preparation: Dissolve hemin chloride in DMSO (to a final concentration of 0.2 mg/mL) and suspend in a 0.1 M sodium acetate buffer (pH 5.0) to mimic the acidic environment of the parasite's digestive vacuole.

-

Incubation: Introduce the chlorinated benzofuranone test compound at varying concentrations. Include Chloroquine as a positive control and a DMSO vehicle as a negative control. Incubate the microplate at 37°C for 18 hours.

-

Self-Validating Readout: Add a solution of 50% (v/v) pyridine in water (pH 7.5) to the wells.

-

Causality: Pyridine specifically coordinates with unreacted, free hemin to form a pyridine-ferrochrome complex, but it cannot disrupt or bind to crystalline

-hematin.

-

-

Quantification: Measure absorbance at 405 nm. High absorbance indicates high levels of free hemin, validating that the test compound successfully inhibited crystallization.

Mechanism of beta-hematin inhibition by chlorinated benzofuranones leading to parasite death.

Application II: Oncology & Cell Cycle Regulation (CDK Inhibition)

Mechanistic Insight

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK2, are master regulators of the cell cycle. Dysregulation of these kinases is a hallmark of numerous cancers. 2-Benzylidene-benzofuran-3-one derivatives have emerged as potent, ATP-competitive inhibitors of these enzymes[1].

The structure-activity relationship (SAR) here is heavily dependent on the benzofuranone core. The carbonyl group at the 4th position of the benzofuranone ring acts as a critical hydrogen-bond acceptor, interacting directly with the ASP86 and HIS84 residues within the ATP binding site[1]. Furthermore, the introduction of a chlorine atom creates highly favorable hydrophobic contacts within the kinase pocket, significantly lowering the binding free energy (

Table 2: CDK4/2 ATP-Pocket Binding Interactions [1]

| Structural Feature | Interacting Residue(s) | Interaction Type | Impact on Binding Affinity |

| C-4 Carbonyl (C=O) | ASP86, HIS84 | Hydrogen Bonding | Anchors the core scaffold in the ATP pocket |

| Chlorine Atom (-Cl) | Hydrophobic Pocket | Halogen/Hydrophobic | Lowers |

| Hydroxy-phenyl (-OH) | Protein Backbone | Hydrogen Bonding | Stabilizes the active ligand conformation |

Experimental Workflow: Kinase Inhibition & Virtual Screening

-

Virtual Screening: Utilize the CDK4-mimic CDK2 crystal structure (PDB: 1GII)[1]. Define the ATP-binding grid and dock the chlorinated ligands using flexible-ligand/rigid-receptor parameters to calculate binding energies.

-

Recombinant Kinase Assay: Incubate purified recombinant CDK4/Cyclin D1 complex with the lead chlorinated benzofuranone in a kinase buffer (containing MgCl

and DTT). -

Substrate Addition: Add ATP and a fluorescently labeled retinoblastoma (Rb) protein substrate.

-

Self-Validating Readout (TR-FRET): Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Causality: TR-FRET utilizes a long-lifetime lanthanide fluorophore, allowing the detector to wait for short-lived background auto-fluorescence to decay before measuring. This eliminates false positives caused by the intrinsic fluorescence of the benzofuranone compounds, ensuring the signal reduction is genuinely due to competitive ATP-site inhibition.

-

Structural interactions of chlorinated benzofuranones within the CDK4/2 ATP-binding pocket.

Application III: Antifungal Agents (Spirocyclic Precursors)

Mechanistic Insight

Beyond acting as standalone therapeutics, chlorinated benzofuranones are vital synthetic precursors for complex spirocyclic drugs. A premier example is the total synthesis of Griseofulvin, an orally active antifungal agent that treats dermatophyte infections by binding to fungal tubulin and interfering with mitosis[3].

The industrial and academic synthesis of racemic griseofulvin commences with 7-chloro-4,6-dimethoxy-3(2H)-benzofuranone [3]. The stereochemistry of the intermediates is paramount; the synthesis requires a highly specific spatial orientation to allow for the final spiro-annulation step.

Experimental Workflow: Spiro-annulation via Photochemical Isomerization

-

Condensation: React 7-chloro-4,6-dimethoxy-3(2H)-benzofuranone with acetaldehyde diethyl acetal in the presence of Titanium(IV) chloride. This yields a (Z)-configured ethylidene derivative[3].

-

Photochemical Isomerization: Irradiate the (Z)-isomer with UV light in a quartz reactor to drive the conversion to the (E)-configuration[3].

-

Causality: This step is strictly necessary because the (Z)-isomer sterically blocks the diene approach. Without the UV-driven isomerization to the (E)-isomer, the subsequent cycloaddition is physically impossible due to steric hindrance[3].

-

-

Self-Validating NMR Check: Validate the (E)-isomer formation via

H-NMR. The vinylic proton shift provides a diagnostic tool to confirm Z-to-E conversion before proceeding to the expensive cycloaddition step, preventing downstream synthetic failure. -

Cycloaddition: Perform a Diels-Alder reaction with a functionalized diene to construct the final spiro-ring of Griseofulvin.

Key synthetic steps in the total synthesis of the spirocyclic antifungal drug Griseofulvin.

Conclusion

The chlorinated benzofuranone scaffold is a masterclass in rational drug design. Whether it is leveraging lipophilicity to breach the digestive vacuole of Plasmodium falciparum, utilizing halogen bonding to anchor into the ATP pocket of CDK4, or acting as a sterically tunable precursor for spirocyclic antifungals, the strategic placement of a chlorine atom dictates the molecule's biological destiny. Future drug development should continue to exploit this privileged scaffold, particularly in the realm of targeted protein degradation (PROTACs) where highly specific, high-affinity binders are required.

References

- Title: Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)

- Title: Structure-Based Studies of 2-Bezylidine-Benzofuran-3-One Class of Compounds as the Cyclin Dependent Kinases (CDKs)

- Source: Molecules (MDPI)

Sources

The Benzofuran-2(3H)-one Lactone Ring: Electronic Properties, Reactivity, and Synthetic Protocols

Executive Summary: The Dynamics of a Privileged Scaffold

As a Senior Application Scientist, I frequently encounter challenges in functionalizing lactone-containing heterocycles. The benzofuran-2(3H)-one core—commonly known as 2-coumaranone—demands a nuanced understanding of its electronic distribution. It is a privileged scaffold in medicinal chemistry, serving as a critical precursor for antiarrhythmic drugs, anticancer agents, and chemiluminescent probes.

Working with this molecule requires balancing a delicate system of electronic push-and-pull. If you push the basicity too far during functionalization, you hydrolyze the lactone ring; if you ignore the azeotropic removal of water during its synthesis, your yields plummet. This whitepaper deconstructs the electronic properties of the benzofuran-2(3H)-one ring, maps its reactivity pathways, and provides self-validating experimental protocols grounded in mechanistic causality.

Electronic Properties and Structural Dynamics

The reactivity of the benzofuran-2(3H)-one core is fundamentally dictated by the lactone functionality and the highly enolizable protons at the C-3 position (1[1]). The molecule exists in a tautomeric equilibrium between its keto (lactone) and enol forms, which governs its dual behavior as both an electrophile and a nucleophile.

A computational analysis of the frontier molecular orbitals reveals a relatively small HOMO-LUMO gap, which suggests high reactivity and facilitates charge transfer within the molecule (1[1]).

Table 1: Frontier Molecular Orbital Energies & Implications

| Molecular Orbital | Energy (eV) | Mechanistic Implication |

| HOMO | -6.5 | High electron-donating capacity of the enolate form, facilitating rapid electrophilic attack at the C-3 position. |

| LUMO | -1.2 | Low-lying LUMO increases the susceptibility of the lactone carbonyl to nucleophilic ring-opening. |

| Gap ( | 5.3 | A small gap indicating high overall reactivity, lower stability, and strong charge-transfer potential in chemical environments. |

Reactivity Profiling of the Lactone Ring

The benzofuran-2(3H)-one system undergoes functionalization through three primary pathways:

-

Nucleophilic Ring-Opening: The lactone carbonyl is highly susceptible to nucleophilic attack. While this can be a side-reaction during basic functionalization, it is also intentionally exploited to diversify the molecular structure into complex acyclic derivatives.

-

Electrophilic Substitution at C-3: Because of the acidity of the adjacent methylene protons, deprotonation generates a highly nucleophilic enolate. This is the most common site for functionalization (e.g., alpha-alkylation, acylation, or Michael additions).

-

Single-Electron Transfer (SET) & Chemiluminescence: Recent studies highlight that deprotonated 2-coumaranones can undergo SET with triplet oxygen. The resulting peroxyanion cyclizes into a 1,2-dioxetanone intermediate. This species subsequently decomposes via a chemically induced electron exchange luminescence (CIEEL) mechanism, releasing CO₂ and emitting intense blue light (2[2]).

Electronic reactivity pathways of the benzofuran-2(3H)-one core.

Self-Validating Experimental Protocols

To master the synthesis and functionalization of this scaffold, one must understand the causality behind the reagents chosen. Every protocol must be a self-validating system where thermodynamic and kinetic traps are anticipated.

Table 2: Reagent Selection Causality

| Experimental Step | Reagent / Condition | Causality & System Validation |

| Lactonization | p-Toluenesulfonic acid (p-TsOH) | Protonates the carboxylic acid, lowering the activation energy for intramolecular nucleophilic attack by the phenol. |

| Dehydration | Toluene + Dean-Stark Trap | Azeotropically removes water, driving the thermodynamically sensitive equilibrium strictly toward ring closure. |

| Deprotonation | Cesium Carbonate (Cs₂CO₃) | Provides precise basicity to abstract the C-3 proton without inducing premature nucleophilic attack on the lactone carbonyl. |

Protocol A: Synthesis of the 3H-Benzofuran-2-one Core

The most robust method for synthesizing the core involves the acid-catalyzed lactonization of 2-hydroxyphenylacetic acid (3[3]).

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, suspend 2-hydroxyphenylacetic acid (29 mmol) in anhydrous toluene (60 mL).

-

Catalyst Addition: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Causality Check: The acid is strictly catalytic; excess acid can lead to unwanted polymerization or degradation of the starting material.

-

-

Reflux & Dehydration: Heat the mixture to reflux for 4 hours.

-

Causality Check: The Dean-Stark trap continuously removes the water byproduct azeotropically. Since lactonization is an equilibrium process, removing water is the only way to drive the reaction to quantitative completion and prevent reverse hydrolysis.

-

-

Isolation: Cool to room temperature and remove the residual toluene under reduced pressure to yield the 3H-benzofuran-2-one core quantitatively.

Protocol B: C-3 Functionalization via Cascade Michael Addition

For C-3 functionalization, the choice of base is critical. Strong bases (like NaOH or KOH) often lead to lactone ring opening. However, mild inorganic bases such as cesium carbonate (Cs₂CO₃) selectively deprotonate the C-3 position, enabling cascade Michael addition without destroying the core scaffold (4[5]).

-

Preparation: Dissolve the synthesized benzofuran-2(3H)-one (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile).

-

Base Activation: Add cesium carbonate (Cs₂CO₃, 1.5 equiv) and stir at room temperature for 15 minutes.

-

Causality Check: Cs₂CO₃ abstracts the acidic C-3 proton to form a stable, highly nucleophilic enolate. The bulky cesium counterion helps stabilize the enolate without tightly coordinating to the oxygen, leaving the carbon center highly reactive.

-

-

Electrophilic Addition: Introduce the Michael acceptor (e.g., methyl acrylate, 3.0 equiv) dropwise.

-

Work-up: Monitor via TLC. Upon completion, quench with a mild aqueous buffer (pH 7), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the 3-substituted derivative.

Experimental workflow for the synthesis and functionalization of 2-coumaranones.

Conclusion

The benzofuran-2(3H)-one lactone ring is a masterclass in organic reactivity. By understanding the precise HOMO-LUMO dynamics and the delicate pKa of the C-3 protons, researchers can selectively drive either ring-opening, chemiluminescent SET pathways, or highly complex C-3 functionalizations. Adhering to the causality-driven protocols outlined above ensures high-fidelity synthesis, minimizing side reactions and maximizing the yield of bioactive derivatives.

References

-

Benchchem. "6-Ethylbenzofuran-2(3H)-one | Benchchem: Exploration of Reactivity at the Benzofuran-2(3H)-one Core". Benchchem. 1

-

Benchchem. "5-Nitro-3H-benzofuran-2-one | 21997-23-9 - Benchchem". Benchchem.3

-

The Royal Society. "One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization". Royal Society Publishing. 4

-

MDPI. "Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications". MDPI. 2

Sources

The Rational Synthesis and Discovery of 5-Chloro-3-phenyl-1-benzofuran-2(3H)-one: A Technical Whitepaper

Executive Summary

The compound 5-chloro-3-phenyl-1-benzofuran-2(3H)-one (CAS: 27904-66-1) is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science[1]. Functioning as a critical intermediate, this chlorinated benzofuranone scaffold is instrumental in the synthesis of complex pharmaceuticals, including ClC-Kb chloride channel inhibitors and antispasmodic agents[2][3]. This whitepaper provides an in-depth analysis of its historical discovery, the mechanistic causality behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield laboratory production.

Historical Context & Evolution of the Scaffold

The core 3-phenyl-2-benzofuranone scaffold was first synthesized in the late 19th century. In 1895, Bistrzycki and Flatau pioneered the acid-catalyzed condensation of mandelic acid with various phenols, establishing the foundational methodology for constructing these five-membered lactones[3].

Historically, the synthesis of unsubstituted benzofuranones presented severe regiochemical challenges. When both ortho positions of a phenol are unsubstituted, electrophilic attack can occur at multiple sites, leading to complex, difficult-to-separate regioisomeric mixtures[4]. To circumvent this, modern synthetic strategies employ pre-substituted phenols. The discovery and isolation of the 5-chloro derivative emerged from the need to synthesize halogenated biologically active molecules. By utilizing 4-chlorophenol as a starting material, chemists achieved absolute regiocontrol, paving the way for the scalable production of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one[5].

Mechanistic Pathways & Rational Design

The most robust and historically significant method for synthesizing 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is the condensation of 4-chlorophenol with DL-mandelic acid. As an Application Scientist, it is critical to understand the causality behind this specific reagent pairing:

-

Regiochemical Control via Steric and Electronic Directing Effects : Mandelic acid, under acidic conditions, generates an

-carboxybenzyl carbocation. The hydroxyl group of 4-chlorophenol is strongly activating and ortho/para-directing. Because the chlorine atom occupies the para position, it completely blocks para-alkylation. Consequently, the electrophile is forced to attack the ortho position exclusively. This elegant steric blockade prevents the formation of regioisomers[4]. -

Thermodynamic Driving Force : The initial electrophilic aromatic substitution yields an intermediate, 2-(5-chloro-2-hydroxyphenyl)-2-phenylacetic acid. This intermediate undergoes intramolecular esterification (lactonization). Because lactonization is an equilibrium process, the reaction must be driven forward by the continuous removal of water (Le Chatelier's Principle), typically achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene[6].

Figure 1: Regioselective mechanistic pathway for 5-chloro-3-phenyl-1-benzofuran-2(3H)-one.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol details the synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one. It is designed as a self-validating system; the visual cues (water collection) and chemical workup steps inherently verify the success of the transformation.

Reagents Required:

-

4-Chlorophenol (1.0 eq, limiting reagent)

-

DL-Mandelic acid (1.05 eq, slight excess to ensure complete consumption of phenol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq, catalyst)

-

Anhydrous Toluene (Azeotropic solvent)

Step-by-Step Methodology:

-

Reaction Assembly : In a 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser. Add 4-chlorophenol (12.8 g, 100 mmol) and DL-mandelic acid (16.0 g, 105 mmol).

-

Catalyst & Solvent Addition : Add p-TsOH (1.9 g, 10 mmol) followed by 100 mL of anhydrous toluene. Causality Note: Toluene is selected because its boiling point (110°C) is optimal for azeotropic water removal without causing thermal degradation of the reactants[6].

-

Azeotropic Distillation : Heat the mixture to reflux. Monitor the Dean-Stark trap. Validation Check: The theoretical yield of water is ~1.8 mL (100 mmol). The reaction is fundamentally incomplete until this volume is collected, providing a real-time visual validation of the lactonization progress.

-

Reaction Monitoring : Maintain reflux for 6–8 hours. Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The disappearance of the 4-chlorophenol spot validates the end of the reaction.

-

Quenching and Workup : Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous

(2 x 50 mL). Causality Note: The mild base neutralizes the p-TsOH catalyst and extracts any unreacted mandelic acid into the aqueous layer, ensuring the organic layer contains only the neutral lactone product. -

Isolation : Wash the organic layer with brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification : Recrystallize the crude solid from hot ethanol to afford pure 5-chloro-3-phenyl-1-benzofuran-2(3H)-one as a crystalline solid.

Physicochemical Data & Analytical Characterization

To ensure rigorous quality control during drug development, the synthesized compound must be verified against established physicochemical parameters[1].

| Property | Value |

| Chemical Name | 5-Chloro-3-phenyl-1-benzofuran-2(3H)-one |

| CAS Registry Number | 27904-66-1 |

| Molecular Formula | |

| Molecular Weight | 244.67 g/mol |

| Monoisotopic Mass | 244.029 Da |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 2 |

| Rotatable Bonds | 1 |

Applications in Drug Development

The 5-chloro-3-phenyl-1-benzofuran-2(3H)-one scaffold is not merely an end-product; it is a highly reactive intermediate utilized across multiple therapeutic domains:

-

Renal Ion Channel Modulators : The lactone ring can be subjected to alkaline hydrolysis to yield 5-chloro-3-phenyl-1-benzofuran-2-carboxylic acid derivatives. These specific carboxylic acids have been identified as potent inhibitors of ClC-Ka and ClC-Kb chloride channels, which are critical targets for regulating diuresis and renal salt reabsorption[2].

-

Antispasmodic Agents : Historically, amination of the benzofuranone core has yielded potent antispasmodics. Compounds like Amolanone (AP-43), derived from similar 3-phenyl-2-benzofuranone scaffolds, exhibit significant activity against acetylcholine-induced spasms. The addition of the 5-chloro substituent is frequently used in SAR (Structure-Activity Relationship) studies to enhance lipophilicity and metabolic half-life[3].

-

Polymer Stabilization & Radical Scavenging : Beyond pharmaceuticals, substituted 3-phenyl-3H-benzofuran-2-ones are utilized as powerful radical scavengers. The benzylic hydrogen at the 3-position is highly labile, allowing the molecule to trap peroxy radicals, thereby preventing oxidative degradation in complex organic materials[5].

References

- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Clockss.org.

- Regioselective Synthesis of Benzofuranones and Benzofurans.

- 2(3H)-Benzofuranone, 5-chloro-3-phenyl- (CAS 27904-66-1). PubChem - NIH.

- Antispasmodics. Derivatives of 3-Phenyl-2-benzofuranone. Journal of the American Chemical Society.

- REACTIONS OF POLYPHENOLS WITH α-KETO ACIDS.

- CN102746260A - Method for preparing benzofuran-2-(3H)-one.

Sources

- 1. 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | C14H9ClO2 | CID 2876746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 6. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]

Methodological & Application

One-pot synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one from phenols

Application Note: One-Pot Synthesis of 5-Chloro-3-phenyl-1-benzofuran-2(3H)-one from Phenols

Executive Summary

The 3-phenyl-1-benzofuran-2(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for antioxidants, anti-inflammatory agents, and specific ion channel inhibitors (e.g., ClC-Kb channels). This application note details a robust, scalable one-pot synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one via the direct acid-catalyzed condensation of 4-chlorophenol and mandelic acid. Unlike multi-step routes involving glyoxylic acid or reduction steps, this protocol utilizes a modified Pechmann-type condensation/alkylation strategy to achieve the target in a single operational step with high atom economy.

Reaction Mechanism & Rationale

The synthesis proceeds through a cascade sequence: Protonation

-

Activation: The secondary alcohol of mandelic acid is protonated by the strong acid catalyst, facilitating the loss of water to generate a benzylic carbocation (an electrophile).

-

Electrophilic Aromatic Substitution (EAS): The carbocation attacks the electron-rich 4-chlorophenol. The hydroxyl group of the phenol directs the incoming electrophile to the ortho position (the para position is blocked by chlorine).

-

Cyclization: The pendant carboxylic acid group undergoes intramolecular esterification (lactonization) with the phenolic hydroxyl group to close the furanone ring.

Regioselectivity: Starting with 4-chlorophenol (Cl at position 4), the alkylation occurs at position 2. In the final benzofuranone numbering, the phenolic oxygen is position 1, the carbonyl is position 2, and the benzylic carbon is position 3. Therefore, the chlorine atom ends up at position 5 of the benzofuranone ring.

Figure 1: Mechanistic pathway for the cascade condensation of mandelic acid and 4-chlorophenol.[1]

Experimental Protocol

This protocol is optimized for a 50 mmol scale. It utilizes a Dean-Stark apparatus to drive the equilibrium forward by continuously removing water.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 4-Chlorophenol | 128.56 | 1.0 | 6.43 g | Substrate (Nucleophile) |

| Mandelic Acid | 152.15 | 1.1 | 8.37 g | Substrate (Electrophile) |

| p-Toluenesulfonic Acid (pTSA) | 172.20 | 0.1 | 0.86 g | Catalyst |

| Toluene (or Xylene) | 92.14 | N/A | 100 mL | Solvent (Azeotrope) |

Step-by-Step Procedure

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 4-Chlorophenol (6.43 g), Mandelic Acid (8.37 g), and p-Toluenesulfonic acid monohydrate (0.86 g) to the flask.

-

Solvent: Add Toluene (100 mL). Note: Xylene (bp 140°C) can be used for faster reaction rates if the reaction is sluggish.

-

Reaction: Heat the mixture to vigorous reflux (oil bath ~120-130°C for toluene). Ensure the solvent is condensing and filling the trap.

-

Monitoring: Monitor water collection in the trap. The theoretical water yield is ~0.9 mL (50 mmol). Continue reflux until water evolution ceases (typically 3–6 hours).

-

TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (8:2). The product will be less polar than the starting mandelic acid.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with Water (2 x 50 mL) to remove the acid catalyst and unreacted mandelic acid.

-

Wash with 10% NaHCO₃ (50 mL) to ensure neutralization.

-

Wash with Brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

-

Purification: Recrystallize the crude solid from hot Ethanol or a mixture of Ethanol/Hexane .

-

Yield Expectation: 75–85%.

-

Appearance: White to off-white crystalline solid.

-

Optimization & Troubleshooting

The choice of catalyst and solvent critically affects yield and purity.

| Parameter | Variation | Outcome | Recommendation |

| Catalyst | H₂SO₄ (conc) | Fast reaction, but causes charring/darkening. | Use for small scale only. |

| Catalyst | p-TSA | Cleanest profile, easy removal. | Preferred. |

| Catalyst | Methanesulfonic Acid | High yield, good for melt reactions (solvent-free). | Good alternative. |

| Solvent | Toluene (110°C) | Slower, cleaner product. | Standard. |

| Solvent | Xylene (140°C) | Faster, drives water removal better. | Use if toluene reflux is too slow. |

| Solvent | Neat (Melt, 160°C) | Very fast (1-2h), requires careful temp control. | Industrial scale-up. |

Common Issues:

-

Dark Coloration: Oxidation of the phenol.[4][5][6][7] Solution: Perform the reaction under a Nitrogen or Argon atmosphere. Add a trace of antioxidant (e.g., BHT) if necessary, though the product itself is an antioxidant core.

-

Incomplete Reaction: Water is not being removed efficiently. Solution: Insulate the Dean-Stark trap arm or switch to a higher boiling solvent (Xylene).

Characterization Data (Expected)

-

Melting Point: 140–142°C (Lit. value for analogues often in this range, specific derivatives vary).

-

¹H NMR (400 MHz, CDCl₃):

- ~7.1–7.4 ppm (m, Aromatic H, overlapping phenyl and benzofuran rings).

- ~4.8–5.0 ppm (s, 1H, H-3 ). Diagnostic singlet for the benzylic proton at the chiral center.

-

IR (KBr):

-

~1790–1805 cm⁻¹ (Strong, Lactone C=O stretch). Benzofuranones have a characteristic high-frequency carbonyl stretch.

-

-

MS (EI/ESI):

-

Molecular Ion [M]+: m/z ~244.5 (matches C₁₄H₉ClO₂). Characteristic isotope pattern for Cl (3:1 ratio for M : M+2).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

References

-

Li, R., et al. (2010).[1] "Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives." Heterocycles, 81(12), 2865.[1] Link (Describes related benzofuran synthesis and conditions).

-

Beaudry, C. M. (2021).[8] "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry, 86(10), 6931–6936. Link (Modern mechanistic insights into benzofuranone formation).

-

Irganox HP-136 Patent Literature. (General reference for industrial synthesis of 3-phenylbenzofuranones via mandelic acid condensation). US Patent 4,325,863 describes the condensation of phenols with mandelic acid derivatives. Link.

-

Choi, H. D., et al. (2011). "5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran." Acta Crystallographica Section E, 67(11), o2805. Link (Structural characterization of related 5-chloro-benzofurans).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0003825B1 - Process for the preparation of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of 4-chlorophenol in a Fenton-like system using Au–Fe3O4 magnetic nanocomposites as the heterogeneous catalyst at near neutral conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]

Application Note: Palladium-Catalyzed Arylation Methods for Benzofuranone Derivatives

Executive Summary

Benzofuran-2(3H)-ones and benzofuran-3(2H)-ones are privileged heterocyclic scaffolds prevalent in natural products, biologically active molecules, and active pharmaceutical ingredients (APIs). The functionalization of these cores via palladium-catalyzed arylation provides a direct, atom-economical route to 2-aryl and 3-aryl derivatives. This guide details the mechanistic underpinnings, optimized parameters, and self-validating protocols for executing these transformations, specifically focusing on direct C-H arylation,

Mechanistic Principles & Causality

The successful arylation of benzofuranones relies on precisely controlling the oxidation state of the palladium catalyst and the coordination environment provided by ligands and additives.

Direct C-H Arylation

Direct C-H arylation bypasses the need for pre-functionalized enolates. The mechanism is highly dependent on the chosen oxidant. Kinetic studies indicate that1

1[1]. In contrast, systems buffered by superstoichiometric amounts of-Arylation of Enolates

The3

3 is a fundamental transformation for constructing quaternary stereocenters[3]. The base deprotonates the benzofuranone to form a nucleophilic enolate. Oxidative addition of the aryl halide to Pd(0) forms a Pd(II)-aryl complex, which undergoes transmetalation/coordination with the enolate, followed by reductive elimination to yield the product.Heck-Type Ring Closures

For the construction of complex 3,3-disubstituted dihydrobenzofurans,4 provide exceptional enantioselectivity[4]. Alternatively,5[5].

Fig 1. Catalytic cycle of Pd-catalyzed α-arylation of benzofuranones.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters across different arylation methodologies to assist in rapid protocol selection based on available starting materials and desired stereochemical outcomes.

| Reaction Type | Catalyst System | Aryl Donor | Oxidant / Additive | Solvent & Temp | Yield (%) | ee (%) | Ref |

| Oxidative C-H Arylation | Pd(OAc)₂ (5 mol%) | Triarylantimony Difluorides | CuCl₂ (2.0 equiv) | 1,2-DCE, 80 °C | 75–92% | N/A | [2] |

| Heck-Type Ring Closure | Pd(OAc)₂ (2.5 mol%) | Aryl Iodides | Ag₂O, 2-Nitrobenzoic acid | HFIP, 25 °C | 66–100% | N/A | [5] |

| Heck-Matsuda Cascade | Pd(OAc)₂ + Chiral N,N-ligand | Arenediazonium Salts | CO (1 atm) | DMF, 25 °C | 64–91% | 97–99% | [4] |

| Oxidative Cross-Coupling | Pd(OAc)₂ | Benzene | H₄PMo₁₁VO₄₀ (HPMV) | AcOH, 80 °C | 50–85% | N/A | [1] |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Aerobic C-H Arylation using Triarylantimony Difluorides

Objective: Regioselective synthesis of 2-arylbenzofurans/benzofuranones.

Causality & Design: Triarylantimony difluorides (

Step-by-Step Methodology:

-

Preparation: In an open reaction vessel (aerobic conditions), charge Pd(OAc)₂ (5 mol%),

(2.0 equiv), and the benzofuranone derivative (1.0 equiv, typically 0.5 mmol). -

Reagent Addition: Add the triarylantimony difluoride (

, 1.0 equiv) followed by 1,2-DCE (5.0 mL). -

Reaction Execution: Stir the mixture vigorously at 80 °C for 12–24 hours. The aerobic environment assists the

-mediated oxidation cycle. -

System Validation (IPC): At t = 12 hours, withdraw a 20 µL aliquot, dilute with 200 µL of acetonitrile, and analyze via LC-MS. Validation Checkpoint: The system is validated if the chromatogram demonstrates

conversion of the starting material and the absence of antimony-derived homocoupling byproducts. A color shift from black (Pd(0) accumulation) back to reddish-brown (Pd(II)) indicates a healthy catalytic turnover. -

Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble copper/antimony salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, hexane/ethyl acetate).

Protocol 2: Heck-Type Ring Closure for Dihydrobenzofurans

Objective: One-step direct arylation and heterocyclic ring closure to form functionalized dihydrobenzofurans.

Causality & Design: This protocol leverages a Heck-type oxyarylation mechanism. Hexafluoro-2-propanol (HFIP) is used as the solvent; its high hydrogen-bond donating capacity and high polarity significantly accelerate the oxidative addition and stabilize the Pd intermediates.

Step-by-Step Methodology:

-

Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the benzofuran derivative (1.0 equiv), the aryl iodide (1.0 equiv), Pd(OAc)₂ (2.5 mol%),

(0.75 equiv), and 2-nitrobenzoic acid (1.5 equiv). -

Solvent Addition: Suspend the solid mixture in HFIP (0.2 M concentration relative to the substrate).

-

Reaction Execution: Seal the vial and stir the reaction mixture at room temperature (25 °C) for 16 hours.

-

System Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via GC-MS. Validation Checkpoint: The system is validated when the peak corresponding to the aryl iodide is completely consumed. The presence of a single major product peak confirms complete C2 regioselectivity, a hallmark of this specific catalytic system.

-

Workup: Dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite to remove silver salts and catalyst residues. Wash the organic layer with saturated aqueous

to remove the 2-nitrobenzoic acid, dry over anhydrous

Troubleshooting & Process Validation

-

Catalyst Deactivation (Pd Black Formation): If rapid precipitation of a black solid is observed alongside stalled conversion, the reductive elimination is outcompeting the oxidative addition/transmetalation steps. Solution: Increase the concentration of the aryl donor, switch to a more electron-rich phosphine ligand, or lower the reaction temperature to stabilize the Pd(0) intermediates.

-

Protodehalogenation of Aryl Halides: The formation of dehalogenated arenes indicates the presence of moisture or premature

-hydride elimination. Solution: Ensure rigorous Schlenk techniques and dry solvents. If -

Poor Enantioselectivity: In asymmetric Heck-Matsuda variants, low ee% often stems from background uncatalyzed racemic pathways or ligand dissociation. Solution: Lower the reaction temperature and ensure carbon monoxide (if used) is strictly maintained at 1 atm, as higher pressures can displace the chiral ligands from the palladium center.

References

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications. 5

-

Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules / ResearchGate. 2

-

Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC - PubMed Central. 4

-

Insight into the palladium catalyzed oxidative arylation of benzofuran: Heteropoly acid oxidants evoke a Pd(II)/Pd(IV) mechanism. Tetrahedron / DigitalCommons@URI.1

-

Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PMC - PubMed Central. 6

-

Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ResearchGate. 3

Sources

- 1. "Insight into the palladium catalyzed oxidative arylation of benzofuran" by Kyle C. Pereira, Ashley L. Porter et al. [digitalcommons.uri.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol Guide for the Green Synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one

Introduction: The Imperative for Greener Syntheses of Bioactive Scaffolds

The 5-chloro-3-phenyl-1-benzofuran-2(3H)-one scaffold is a significant structural motif in medicinal chemistry, with related benzofuranone derivatives exhibiting a wide range of biological activities.[1] The development of synthetic routes to these molecules is of paramount importance for drug discovery and development. However, traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive procedures, contributing to environmental concerns.[2] This guide provides detailed application notes and protocols for the synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one, with a focus on green chemistry principles to minimize environmental impact while maximizing efficiency.

The core of our approach is to leverage modern, energy-efficient techniques such as microwave and ultrasound irradiation, and to design one-pot reaction sequences that reduce waste and improve atom economy. These methods offer significant advantages over conventional approaches, including dramatically reduced reaction times, higher yields, and often, cleaner reaction profiles.[2]

Strategic Approaches to Green Synthesis

We will explore two primary green synthetic strategies for the preparation of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one:

-

Microwave-Assisted One-Pot Condensation and Cyclization: This approach aims to combine multiple synthetic steps into a single, continuous process, thereby reducing solvent usage, purification steps, and overall waste generation.[3][4] Microwave irradiation will be employed to accelerate the reaction rates.[5]

-

Ultrasound-Promoted Synthesis: Sonication provides a mechanical energy source that can enhance reaction rates and yields, often at lower temperatures than conventional heating.[1][6][7] This method is particularly effective for promoting cyclization reactions in the synthesis of heterocyclic compounds.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol describes a one-pot synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one from 4-chlorophenol and mandelic acid, facilitated by microwave irradiation. This approach is designed to be highly efficient and to minimize waste by reducing the number of intermediate isolation steps.

Conceptual Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green one-pot synthesis of a novel furan-2(3H)-one derivative: in vitro antiproliferative activity and DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. mdpi.com [mdpi.com]

Application Note: Reagents, Catalysts, and Protocols for the Production of 5-Chloro-3-phenyl-1-benzofuran-2(3H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Scientific Context & Rationale

The 3-arylbenzofuran-2(3H)-one scaffold is a privileged structural motif in both medicinal chemistry and polymer science. Derivatives of this class are highly valued as lipophilic bioactive intermediates and as potent radical scavengers (antioxidants) used to prevent polymer degradation[1][2].